molecular formula C20H12Cl2O3 B11161888 3-[(3,4-dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one

3-[(3,4-dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B11161888
M. Wt: 371.2 g/mol
InChI Key: APKWWCPHPUFCBL-UHFFFAOYSA-N
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Description

3-[(3,4-DICHLOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group attached to a benzo[c]chromenone core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-DICHLOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE typically involves the reaction of 3,4-dichlorophenylmethanol with a suitable benzo[c]chromenone precursor under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-DICHLOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(3,4-DICHLOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit lipoxygenase by binding to its active site, thereby preventing the formation of pro-inflammatory mediators . The compound may also interact with other molecular pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,4-DICHLOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific substitution pattern on the phenyl ring and the presence of a methoxy group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C20H12Cl2O3

Molecular Weight

371.2 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C20H12Cl2O3/c21-17-8-5-12(9-18(17)22)11-24-13-6-7-15-14-3-1-2-4-16(14)20(23)25-19(15)10-13/h1-10H,11H2

InChI Key

APKWWCPHPUFCBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)OC2=O

Origin of Product

United States

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